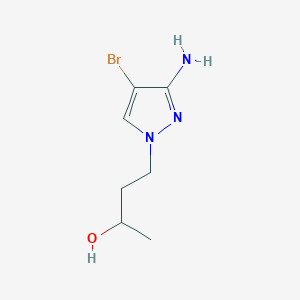

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol

CAS No.:

Cat. No.: VC17810644

Molecular Formula: C7H12BrN3O

Molecular Weight: 234.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12BrN3O |

|---|---|

| Molecular Weight | 234.09 g/mol |

| IUPAC Name | 4-(3-amino-4-bromopyrazol-1-yl)butan-2-ol |

| Standard InChI | InChI=1S/C7H12BrN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10) |

| Standard InChI Key | HCJRCRFXOOCRRU-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN1C=C(C(=N1)N)Br)O |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises a pyrazole ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a bromine atom. A butan-2-ol chain is attached to the pyrazole’s nitrogen at the 1-position, introducing a hydroxyl group (-OH) at the second carbon of the butyl chain . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄BrN₃O | |

| Molecular Weight | 248.12 g/mol | |

| IUPAC Name | 4-(3-amino-4-bromopyrazol-1-yl)-2-methylbutan-2-ol | |

| Canonical SMILES | CC(C)(CCN1C=C(C(=N1)N)Br)O | |

| InChI Key | YHFRHMLJIGIMEG-UHFFFAOYSA-N |

The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups on the pyrazole ring creates a polarized electronic environment, enhancing its reactivity in substitution reactions .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves alkylation of 3-amino-4-bromo-1H-pyrazole with a butan-2-ol-derived electrophile. A common approach utilizes epoxide ring-opening or Mitsunobu reactions to attach the alcohol moiety .

Example Pathway

-

Preparation of 3-Amino-4-bromo-1H-pyrazole:

Synthesized via bromination of 3-aminopyrazole using N-bromosuccinimide (NBS) in acetic acid . -

Alkylation with 2-Methyloxirane:

Reaction of 3-amino-4-bromo-1H-pyrazole with 2-methyloxirane under basic conditions (e.g., K₂CO₃) yields the target compound.

Optimization Challenges

-

Regioselectivity: Competing alkylation at the pyrazole’s N-1 vs. N-2 positions requires careful control of reaction conditions.

-

Purity: Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product.

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 134–137°C (precursor) | |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) | |

| LogP | Estimated 1.21 (similar analog) |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing HBr gas.

-

Hydrolytic Sensitivity: The bromo group is susceptible to nucleophilic displacement by water in acidic or basic conditions, necessitating anhydrous storage .

Biological Activity and Applications

Industrial Applications

-

Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and NSAID candidates.

-

Material Science: Functionalized pyrazoles serve as ligands in catalytic systems.

Comparison with Structural Analogs

The bromine atom in 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions unfeasible with non-halogenated analogs .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets like COX-2 or bacterial topoisomerases.

-

Process Optimization: Develop continuous-flow synthesis to improve yield and scalability.

-

Therapeutic Exploration: Evaluate anticancer and antimicrobial efficacy in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume